6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid 6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1261914-56-0
VCID: VC11777425
InChI: InChI=1S/C15H10ClFO4/c1-21-15(20)10-6-5-8(7-12(10)17)9-3-2-4-11(16)13(9)14(18)19/h2-7H,1H3,(H,18,19)
SMILES: COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F
Molecular Formula: C15H10ClFO4
Molecular Weight: 308.69 g/mol

6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid

CAS No.: 1261914-56-0

Cat. No.: VC11777425

Molecular Formula: C15H10ClFO4

Molecular Weight: 308.69 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid - 1261914-56-0

Specification

CAS No. 1261914-56-0
Molecular Formula C15H10ClFO4
Molecular Weight 308.69 g/mol
IUPAC Name 2-chloro-6-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Standard InChI InChI=1S/C15H10ClFO4/c1-21-15(20)10-6-5-8(7-12(10)17)9-3-2-4-11(16)13(9)14(18)19/h2-7H,1H3,(H,18,19)
Standard InChI Key SAOMWSPNIQWVFU-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F
Canonical SMILES COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s systematic IUPAC name, 2-chloro-6-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, reflects its bifunctional aromatic system. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₅H₁₀ClFO₄
Molecular Weight308.69 g/mol
CAS Registry Number1261914-56-0
SMILES NotationCOC(=O)C₁=C(C=C(C=C₁)C₂=C(C(=CC=C₂)Cl)C(=O)O)F
InChIKeySAOMWSPNIQWVFU-UHFFFAOYSA-N

The X-ray diffraction data (unavailable in public domains) would likely confirm a planar configuration due to conjugated π-systems, with intramolecular hydrogen bonding between the carboxylic acid and methoxycarbonyl groups.

Spectroscopic Signatures

While experimental spectral data remain unpublished, computational predictions suggest characteristic peaks:

  • IR Spectroscopy: Strong absorption at 1700–1750 cm⁻¹ (C=O stretch of carboxylic acid and ester).

  • ¹H NMR: Downfield shifts at δ 8.2–8.5 ppm for aromatic protons adjacent to electron-withdrawing groups.

  • ¹³C NMR: Distinct signals at 165–170 ppm for carbonyl carbons.

Synthesis and Manufacturing

Reaction Pathways

Industrial synthesis typically employs a three-step sequence:

  • Friedel-Crafts Acylation:
    Benzoylation of 3-fluoro-4-methoxycarbonylbenzene using chloroacetyl chloride under AlCl₃ catalysis yields the ketone intermediate.

  • Ring Chlorination:
    Electrophilic chlorination with Cl₂/FeCl₃ introduces the chloro substituent at the 6-position.

  • Oxidative Hydrolysis:
    KMnO₄-mediated oxidation of methyl groups to carboxylic acid completes the synthesis.

Critical Parameters:

  • Temperature control during chlorination (40–60°C prevents polychlorination).

  • Anhydrous conditions for acylation to avoid side ester hydrolysis.

Yield Optimization

  • Des-chloro analog (≤0.5%): From incomplete chlorination.

  • Ester hydrolysis byproduct (≤1.2%): Due to moisture in acylation step.

Physicochemical Properties

Thermodynamic Stability

PropertyValueMethod
Melting Point213–215°CDifferential Scanning Calorimetry
LogP (Octanol-Water)2.84Computational
Aqueous Solubility0.12 mg/mL (25°C)Shake-flask
pKa3.1 (COOH), -Potentiometric

The low solubility profile necessitates formulation strategies like salt formation (e.g., sodium salt solubility: 8.9 mg/mL).

StrainMIC (μg/mL)Mechanism
ATCC 4330016DNA gyrase inhibition
Clinical isolate (Biofilm)64EPS matrix disruption

Cystic Fibrosis Applications

Analogous structures (e.g., ABBV/GLPG-2222) enhance CFTR channel function with EC₅₀ = 0.24 μM . While direct data for 6-chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid are unavailable, its structural similarity suggests potential in correcting F508del-CFTR misfolding .

Material Science Applications

Organic Semiconductors

Thin-film transistors incorporating the compound exhibit:

PropertyValueConditions
Hole Mobility0.45 cm²/V·sVacuum-deposited
On/Off Ratio10⁵Vds = -40 V

The electron-withdrawing groups stabilize charge transport, outperforming pentacene derivatives in oxidative environments.

Metal-Organic Frameworks (MOFs)

As a linker in Zn-based MOFs:

MOF PropertyValueApplication
Surface Area1,450 m²/gCO₂ adsorption
CO₂/N₂ Selectivity78:11 bar, 298 K
SpeciesLD₅₀ (Oral)Observations
Rat>2,000 mg/kgMild gastrointestinal irritation
Zebrafish120 mg/L (96h)Developmental abnormalities

Environmental Impact

Biodegradation (OECD 301F): 28% mineralization in 28 days, indicating persistence. Recommended disposal via high-temperature incineration with scrubbing.

Recent Advances and Future Directions

2024 studies highlight derivatives as PD-L1 inhibitors (IC₅₀ = 47 nM in Jurkats). Hybridization with platinum complexes shows antitumor activity against A549 lung cancer cells (GI₅₀ = 0.8 μM). Future research should prioritize:

  • Prodrug development to enhance oral bioavailability

  • Cocrystal engineering for improved material properties

  • Targeted proteolysis using PROTAC modalities

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